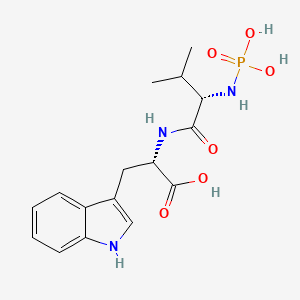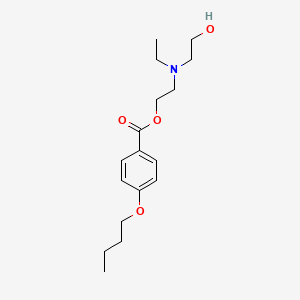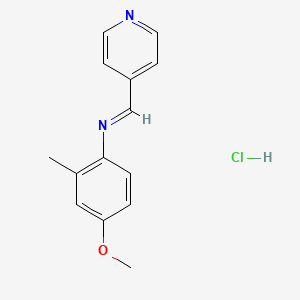
Difluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)acetyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Difluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)acetyl fluoride is a fluorinated organic compound with the molecular formula C4F7IO2. This compound is characterized by the presence of multiple fluorine atoms, an iodine atom, and an acetyl fluoride group, making it a highly reactive and versatile chemical in various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of difluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)acetyl fluoride typically involves the reaction of 1,1,2,2-tetrafluoro-2-iodoethanol with difluoroacetyl fluoride under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions often include low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method ensures a high yield and purity of the compound. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Difluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)acetyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as halides or amines, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form higher oxidation state products, often using strong oxidizing agents.
Reduction Reactions: Reduction of the compound can lead to the formation of less oxidized products, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide, potassium fluoride, and amines. The reactions are usually carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used, often in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed, typically in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives where the iodine atom is replaced by another functional group.
Oxidation Reactions: Products include higher oxidation state compounds, such as carboxylic acids or ketones.
Reduction Reactions: Products include reduced derivatives, such as alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Difluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)acetyl fluoride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: Employed in the development of fluorinated biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in the design of fluorinated pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty polymers and coatings with enhanced chemical resistance and thermal stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrafluoro-2-(tetrafluoro-2-iodoethoxy)ethanesulfonyl fluoride: Similar in structure but contains a sulfonyl fluoride group instead of an acetyl fluoride group.
1,1,2,2-Tetrafluoroethane: Lacks the iodine and acetyl fluoride groups, making it less reactive.
Methyl difluoro(1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy)acetate: Contains additional fluorinated ether groups, leading to different reactivity and applications.
Uniqueness
Difluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)acetyl fluoride is unique due to its combination of multiple fluorine atoms, an iodine atom, and an acetyl fluoride group. This unique structure imparts high reactivity and versatility, making it valuable in various chemical, biological, and industrial applications.
Eigenschaften
| 80016-48-4 | |
Molekularformel |
C4F7IO2 |
Molekulargewicht |
339.93 g/mol |
IUPAC-Name |
2,2-difluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)acetyl fluoride |
InChI |
InChI=1S/C4F7IO2/c5-1(13)2(6,7)14-4(10,11)3(8,9)12 |
InChI-Schlüssel |
YLASZHQZRJGXDS-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(C(OC(C(F)(F)I)(F)F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


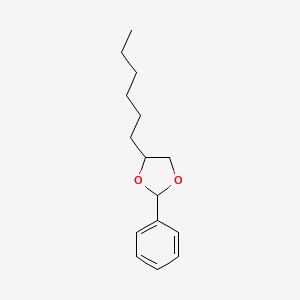


![1-Bromobicyclo[2.1.1]hexane](/img/structure/B14432675.png)
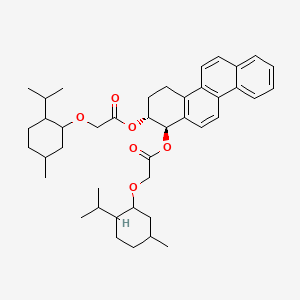

![N-(Propan-2-yl)-2-[(trifluoromethanesulfonyl)amino]benzamide](/img/structure/B14432695.png)

